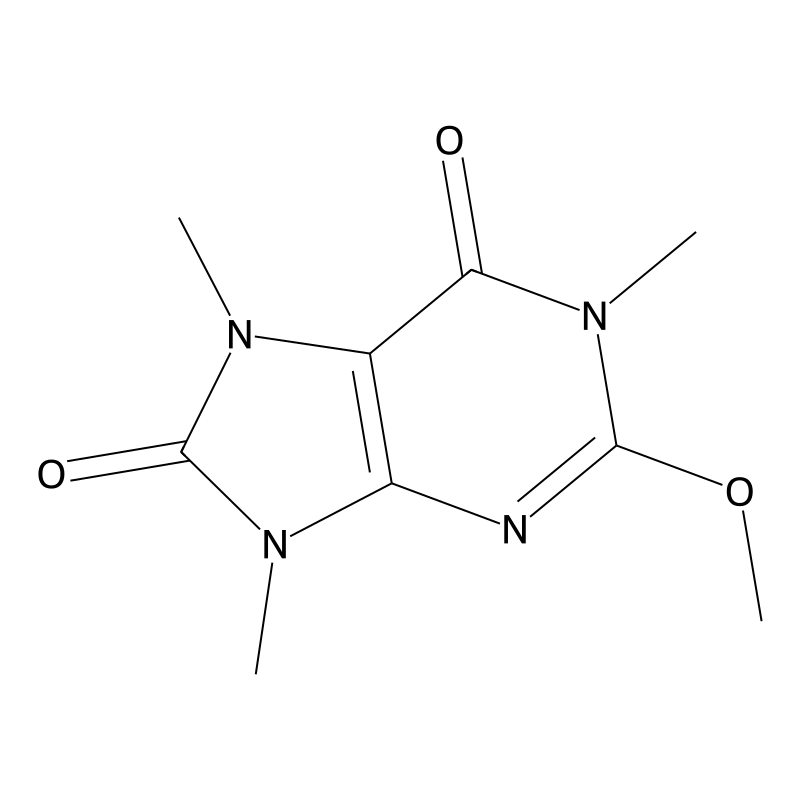Methylliberine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methylliberine, also known by the trade name Dynamine®, is a purine alkaloid found in various plant species, including guarana and kucha []. While structurally similar to caffeine, it possesses distinct pharmacological properties, making it an interesting subject for scientific research. Here's a closer look at its potential applications:
Cognitive Performance and Mood
Recent studies have explored the effects of methylliberine on cognitive function and subjective well-being. One study found that acute ingestion of methylliberine improved mood, motivation, and concentration in healthy men and women, though it did not significantly impact cognitive function []. Another study focusing on eSports players observed improved reaction time and cognitive performance without affecting mood when a combination of caffeine, theacrine, and methylliberine was administered [].
Physical Performance and Endurance
Research suggests potential benefits of methylliberine for physical performance. Studies have investigated its effects on vigilance, marksmanship, and hemodynamic responses in tactical personnel, but further investigation is needed to confirm its efficacy. Additionally, some research suggests possible improvements in time to exhaustion and perceived exertion during exercise, but the evidence remains limited [].
Safety and Toxicology
Safety evaluations of methylliberine are ongoing. While generally considered safe in healthy adults at moderate doses, further research is needed to establish long-term safety and potential interactions with other substances [, ].
Methylliberine, scientifically known as O(2),1,7,9-tetramethylurate, is a purine alkaloid with the molecular formula and a molecular weight of 224.22 g/mol. This compound is structurally related to methylxanthines such as caffeine and theobromine, being a metabolic derivative of caffeine via theacrine. Methylliberine is naturally found in low concentrations in certain plants, notably in the genus Coffea and Camellia assamica var. kucha .
The mechanism of action of methylliberine is still under investigation. Some studies suggest it might improve mood, focus, and energy levels without causing the jitters often associated with caffeine []. This effect could be due to interactions with neurotransmitters like dopamine or adenosine, but further research is needed to confirm this hypothesis.
Methylliberine undergoes various chemical transformations, primarily involving methylation processes typical of purine derivatives. It is synthesized from caffeine through a series of enzymatic reactions where caffeine is first converted to theacrine and subsequently to methylliberine. The compound can also be further metabolized to liberine, which represents the final product in this metabolic pathway .
Key Reactions:- Formation from Caffeine:
- Potential Degradation: Methylliberine may also degrade under certain conditions, although specific degradation pathways remain less well-characterized.
Methylliberine exhibits notable biological effects, particularly in enhancing subjective feelings of energy, concentration, motivation, and mood without significantly impacting cognitive function or vital signs . Clinical studies have shown that it can improve indices of affect and energy levels over time compared to placebo controls.
Pharmacokinetics:- Half-life: Approximately 1.4–1.5 hours when administered alone.
- Interaction with Caffeine: Co-administration with caffeine reduces its oral clearance and extends caffeine's half-life .
Methylliberine can be synthesized both biologically and chemically:
- Biological Synthesis:
- Extracted from plants such as Coffea species.
- Involves enzymatic pathways converting caffeine to theacrine and then to methylliberine.
- Chemical Synthesis:
Methylliberine is primarily explored for its potential applications in dietary supplements and functional foods due to its stimulant-like effects similar to caffeine but with a different pharmacokinetic profile. It is marketed under names like Dynamine® and is used for enhancing physical performance and cognitive functions in various consumer products .
Studies have highlighted that methylliberine alters the pharmacokinetics of caffeine without affecting its maximum concentration levels. When taken together, methylliberine can enhance the bioavailability of caffeine while extending its half-life . This unique interaction suggests that methylliberine may modulate the effects of other methylxanthines.
Methylliberine shares structural similarities with several other compounds within the purine alkaloid family. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Key Effects | Half-Life (hrs) | Unique Features |
|---|---|---|---|---|
| Caffeine | Methylxanthine | Stimulant | 3-7 | Well-studied; affects adenosine receptors |
| Theacrine | Methylurate | Mood enhancer | 8-12 | Longer half-life; less tolerance build-up |
| Methylliberine | Methylurate | Energy and mood booster | 1.4-1.5 | Alters caffeine pharmacokinetics |
| Liberine | Methylurate | Less studied; potential stimulant | Unknown | Final product of methylliberine metabolism |
Methylliberine's distinct pharmacokinetic properties set it apart from these compounds, particularly in how it interacts with caffeine without reciprocal effects on its own pharmacokinetics .








